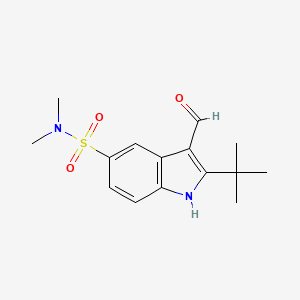

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a sulfonamide group attached to an indole core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, enzymes, and proteins, potentially modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

5-sulfonamidoindole: A simpler sulfonamide derivative of indole.

Uniqueness

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is unique due to the combination of its tert-butyl, formyl, and sulfonamide groups, which impart specific chemical properties and potential biological activities that are not present in other similar compounds .

Actividad Biológica

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, antiproliferative effects, and relevant research findings.

The compound is categorized under indole derivatives, which are known for their diverse biological activities. Its structure includes a tert-butyl group and a sulfonamide moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Key Findings:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and causing cell cycle arrest in the G2/M phase .

- Apoptotic Pathways : Studies have shown that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and Annexin V positivity .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various human tumor cell lines. The compound demonstrated submicromolar to nanomolar IC50 values across different cancer types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 0.25 | Tubulin polymerization inhibition |

| MCF-7 (breast) | 0.15 | Apoptosis induction |

| A549 (lung) | 0.30 | Cell cycle arrest |

| HCT116 (colon) | 0.20 | Microtubule disruption |

This table summarizes the cytotoxic potency of the compound against various cancer cell lines, highlighting its potential as an antitumor agent.

Study 1: Antitumor Efficacy

In a study conducted by Vicente-Blázquez et al., several indolesulfonamide derivatives were synthesized, including this compound. These derivatives were tested for their antiproliferative activity against four human tumor cell lines, demonstrating significant efficacy with low toxicity profiles. The study emphasized the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic properties .

Study 2: Resistance Mechanisms

Another research focused on the resistance mechanisms associated with multidrug-resistant (MDR) cancer cells. The findings revealed that this compound was not a substrate for P-glycoprotein, suggesting that it could effectively target MDR tumors without being expelled by efflux pumps . This characteristic is crucial for developing effective cancer therapies.

Propiedades

IUPAC Name |

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(2,3)14-12(9-18)11-8-10(6-7-13(11)16-14)21(19,20)17(4)5/h6-9,16H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZRABHTGWGYTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)N(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.